N-cyclopropyl-4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]morpholine-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a cyclopropyl group, and a pyridinone moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]morpholine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the cyclopropyl group and the pyridinone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This process can remove oxygen atoms or introduce hydrogen atoms, potentially modifying the compound’s stability and solubility.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivative compounds with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
N-cyclopropyl-4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]morpholine-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving specific molecular targets.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[(6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]morpholine-2-carboxamide
- Methyl 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Cyclopropanecarboxylic acid derivatives
Uniqueness
N-cyclopropyl-4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]morpholine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(1-methyl-2-oxopyridin-4-yl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C15H21N3O3/c1-17-5-4-11(8-14(17)19)9-18-6-7-21-13(10-18)15(20)16-12-2-3-12/h4-5,8,12-13H,2-3,6-7,9-10H2,1H3,(H,16,20) |
InChI Key |
GIOKJJGUVJTJNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.